4-Bromophenyl 4-(4-chlorophenyl)-1,2,3-thiadiazol-5-yl sulfide
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Overview
Description
4-Bromophenyl 4-(4-chlorophenyl)-1,2,3-thiadiazol-5-yl sulfide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenyl 4-(4-chlorophenyl)-1,2,3-thiadiazol-5-yl sulfide typically involves the formation of the thiadiazole ring followed by the introduction of the bromine and chlorine substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-bromophenyl hydrazine and 4-chlorobenzenesulfonyl chloride in the presence of a base can lead to the formation of the desired thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl 4-(4-chlorophenyl)-1,2,3-thiadiazol-5-yl sulfide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogens in the thiadiazole ring can be reduced under specific conditions.
Substitution: The bromine and chlorine substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the bromine or chlorine substituents under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted thiadiazole derivatives with new functional groups replacing the halogens.
Scientific Research Applications
4-Bromophenyl 4-(4-chlorophenyl)-1,2,3-thiadiazol-5-yl sulfide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiproliferative agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromophenyl 4-(4-chlorophenyl)-1,2,3-thiadiazol-5-yl sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl 4-(4-chlorophenyl)thiazol-2-yl-2-chloroacetamide: Another compound with similar structural features and biological activities.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: A compound with a similar bromophenyl group but different functional groups.
Uniqueness
4-Bromophenyl 4-(4-chlorophenyl)-1,2,3-thiadiazol-5-yl sulfide is unique due to its specific combination of bromine and chlorine substituents on the phenyl rings and the presence of the thiadiazole ring. This unique structure contributes to its distinct chemical properties and biological activities.
Properties
IUPAC Name |
5-(4-bromophenyl)sulfanyl-4-(4-chlorophenyl)thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2S2/c15-10-3-7-12(8-4-10)19-14-13(17-18-20-14)9-1-5-11(16)6-2-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOUQTCAJARBCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SN=N2)SC3=CC=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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